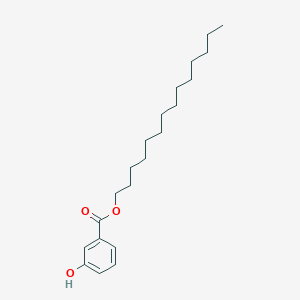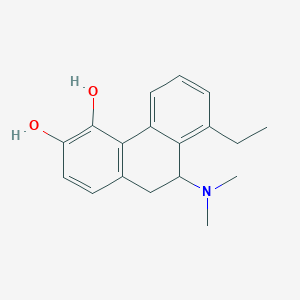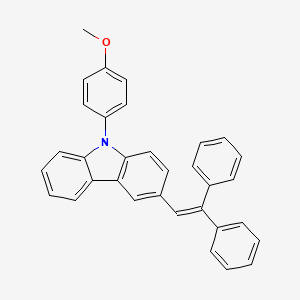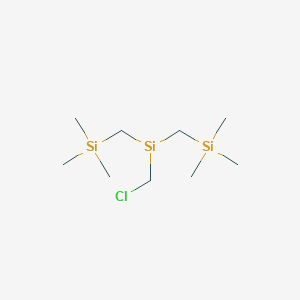
Tetradecyl 3-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl 3-hydroxybenzoate: is an organic compound that belongs to the class of esters It is derived from 3-hydroxybenzoic acid and tetradecanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with tetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tetradecyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoate moiety can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetradecyl 3-hydroxybenzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and materials.
Biology: In biological research, this compound has been studied for its potential effects on cellular processes. It may be used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound has potential applications in the development of drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, surfactants, and other functional materials.
Wirkmechanismus
The mechanism of action of tetradecyl 3-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group in the benzoate moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the tetradecyl chain can interact with lipid membranes, affecting their properties and functions.
Vergleich Mit ähnlichen Verbindungen
Tetradecyl 2-hydroxybenzoate: Similar structure but with the hydroxyl group in the ortho position.
Tetradecyl 4-hydroxybenzoate: Similar structure but with the hydroxyl group in the para position.
Tetradecyl benzoate: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness: Tetradecyl 3-hydroxybenzoate is unique due to the position of the hydroxyl group in the meta position. This positioning influences its reactivity and interactions with other molecules, making it distinct from its ortho and para counterparts.
Eigenschaften
CAS-Nummer |
111722-00-0 |
|---|---|
Molekularformel |
C21H34O3 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
tetradecyl 3-hydroxybenzoate |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24-21(23)19-15-14-16-20(22)18-19/h14-16,18,22H,2-13,17H2,1H3 |
InChI-Schlüssel |
JTZVDMAEWWWUSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[Cyclohexyl(phenyl)methyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide](/img/structure/B14321020.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![6-[(5,7-Disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,3-disulfonic acid](/img/structure/B14321042.png)






![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
